Anti-EV71 Cellular Potency vs. AG7088
In a cell‑based anti‑EV71 assay, Antiviral agent 21 (Compound 4) exhibited an EC50 of 4.5 μM . This value positions Compound 4 as moderately potent compared to a range of reference EV71 3Cpro inhibitors, as detailed in the comparison table below. The macrocyclic compound 4 shows greater potency than the non‑peptidyl inhibitor DC07090 (EC50 = 21.72–27.76 μM ) and the flavonoid quercetin (EC50 = 8.8–12.1 μM [1]), while being less potent than the capsid‑binding agent vapendavir (EC50 = 0.5–1.4 μM [2]) and the adenosine analog NITD008 (EC50 = 0.67 μM [3]). Notably, Compound 4 demonstrates nearly identical potency to another 3Cpro inhibitor, Compound 3 (EC50 = 4.54 μM [4]), but is distinguished by its macrocyclic architecture and X‑ray structure.
~500-fold lower potency
| Evidence Dimension | Antiviral potency (EC50) against EV71 in cell culture |
|---|---|
| Target Compound Data | EC50 = 4.5 μM |
| Comparator Or Baseline | DC07090: EC50 = 21.72 μM (RD cells) ; Quercetin: EC50 = 12.1 μM (RD cells), 8.8 μM (Vero cells) [1]; Vapendavir: EC50 = 0.5–1.4 μM (various EV71 strains) [2]; NITD008: EC50 = 0.67 μM [3]; Compound 3: EC50 = 4.54 μM (RD cells) [4] |
| Quantified Difference | ~5‑fold more potent than DC07090; ~2‑3‑fold more potent than quercetin; ~9‑fold less potent than vapendavir; ~7‑fold less potent than NITD008; nearly equivalent to Compound 3 |
| Conditions | Cell‑based cytopathic effect (CPE) reduction assay; RD cells; 48‑72 hour incubation |
Why This Matters
This quantitative potency comparison enables researchers to select the appropriate tool compound based on the required dynamic range and mechanism of action—Compound 4 provides a well‑characterized macrocyclic scaffold with moderate potency, distinct from both weaker non‑macrocyclic inhibitors and highly potent but structurally unrelated capsid binders.
- [1] Yao C, Xi C, Hu K, et al. Inhibition of enterovirus 71 replication and viral 3C protease by quercetin. Virol J. 2018;15:116. doi:10.1186/s12985-018-1023-6. (EC50 = 12.1 μM RD cells, 8.8 μM Vero cells) View Source
- [2] Vapendavir (BTA798) product information. MedChemExpress. (EC50 = 0.5–1.4 μM) View Source
- [3] Shang L, Wang Y, Qing J, et al. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014;112:47-58. doi:10.1016/j.antiviral.2014.10.009. (EC50 = 0.67 μM) View Source
- [4] Shang L, Zhang S, Yang X, et al. Biochemical Characterization of Recombinant Enterovirus 71 3C Protease with Fluorogenic Model Peptide Substrates and Development of a Biochemical Assay. Antimicrob Agents Chemother. 2015;59(4):1827-1836. doi:10.1128/AAC.04698-14. (Compound 3 EC50 = 4.54 μM) View Source
